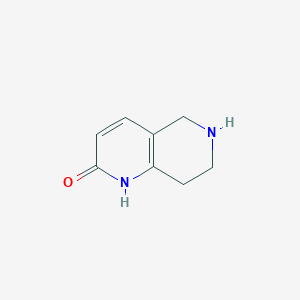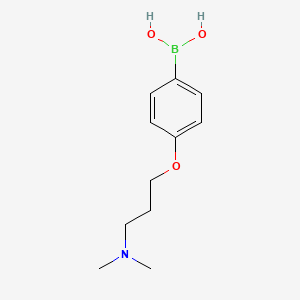
4-(3-(Dimethylamino)propoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(3-(Dimethylamino)propoxy)phenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. While the specific compound is not directly studied in the provided papers, boronic acids and their derivatives are of significant interest due to their wide range of applications, including their use in organic synthesis, materials science, and medicinal chemistry .
Synthesis Analysis
The synthesis of boronic acid derivatives can be complex and is not directly addressed in the provided papers. However, the synthesis of related compounds, such as those containing dimethylamino groups, is discussed. For example, the synthesis of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one and its subsequent reactions with various phosphorus reagents to form different phosphorus-containing compounds is detailed . This suggests that the synthesis of 4-(3-(Dimethylamino)propoxy)phenylboronic acid would likely involve similar strategies, such as the use of dimethylamino precursors and appropriate reagents to introduce the boronic acid group.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their reactivity and function. In the case of (trifluoromethoxy)phenylboronic acids, the molecular and crystal structures were determined using single-crystal XRD methods, and the influence of substituents on the acidity of the compounds was evaluated . Although the exact structure of 4-(3-(Dimethylamino)propoxy)phenylboronic acid is not provided, it can be inferred that the presence of the dimethylamino group would affect its electronic properties and potentially its reactivity.
Chemical Reactions Analysis
The reactivity of boronic acid derivatives is highly dependent on their molecular structure. The papers provided do not directly discuss the chemical reactions of 4-(3-(Dimethylamino)propoxy)phenylboronic acid, but they do provide insights into the reactivity of similar compounds. For instance, the unusual behavior of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one with phosphorus reagents leading to various novel compounds indicates that the dimethylamino group can significantly influence the outcome of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives, such as their acidity, solubility, and spectroscopic characteristics, are important for their practical applications. The papers discuss the properties of related compounds, such as the acidity of (trifluoromethoxy)phenylboronic acids and their spectroscopic characterization using NMR techniques . These studies provide a foundation for understanding how the introduction of different substituents, such as the dimethylamino group, might alter the properties of 4-(3-(Dimethylamino)propoxy)phenylboronic acid.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reaction
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
- Methods of Application : The specific methods of application can vary, but generally, the reaction involves the use of a palladium catalyst, a base, and an organoboronic acid or ester .
- Results or Outcomes : The outcome of this reaction is the formation of a carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
Sensing Applications
- Scientific Field : Analytical Chemistry
- Application Summary : Boronic acids, including “4-(3-(Dimethylamino)propoxy)phenylboronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The outcomes of these sensing applications can vary widely, depending on the specific analyte being detected .
Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : “4-(3-(Dimethylamino)propoxy)phenylboronic acid” can be used in the protodeboronation of pinacol boronic esters . This is a valuable transformation in organic synthesis .
- Methods of Application : The method involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes : The outcome of this reaction is the formation of alkyl groups, which can be used as building blocks in organic synthesis .
Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
- Scientific Field : Organic Chemistry
- Application Summary : This compound can be used in a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction . This is a variant of the Suzuki-Miyaura reaction that uses a nickel catalyst instead of palladium .
- Methods of Application : The specific methods of application can vary, but generally, the reaction involves the use of a nickel catalyst, a base, and an organoboronic acid or ester .
- Results or Outcomes : The outcome of this reaction is the formation of a carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
Rhodium-Catalyzed Asymmetric Addition Reactions
- Scientific Field : Organic Chemistry
- Application Summary : “4-(3-(Dimethylamino)propoxy)phenylboronic acid” can be used in rhodium-catalyzed asymmetric addition reactions . These reactions are used to create chiral molecules, which are important in many areas of chemistry, including pharmaceuticals .
- Methods of Application : The specific methods of application can vary, but generally, the reaction involves the use of a rhodium catalyst and an organoboronic acid or ester .
- Results or Outcomes : The outcome of this reaction is the formation of a chiral molecule .
Preparation of Push-Pull Arylvinyldiazine Chromophores
- Scientific Field : Organic Chemistry
- Application Summary : This compound can be used in the preparation of push-pull arylvinyldiazine chromophores . These chromophores have applications in various areas, including organic electronics and photonics .
- Methods of Application : The specific methods of application can vary, but generally, the reaction involves the use of an organoboronic acid or ester .
- Results or Outcomes : The outcome of this reaction is the formation of a push-pull arylvinyldiazine chromophore .
Palladium-Catalyzed C-OH Bond Activation
- Scientific Field : Organic Chemistry
- Application Summary : This compound can be used in palladium-catalyzed C-OH bond activation . This reaction is used to activate C-OH bonds, which is a key step in many organic synthesis reactions .
- Methods of Application : The specific methods of application can vary, but generally, the reaction involves the use of a palladium catalyst and an organoboronic acid or ester .
- Results or Outcomes : The outcome of this reaction is the activation of a C-OH bond, which can then be used in further reactions .
Formal Anti-Markovnikov Hydromethylation of Alkenes
- Scientific Field : Organic Chemistry
- Application Summary : “4-(3-(Dimethylamino)propoxy)phenylboronic acid” can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation in organic synthesis .
- Methods of Application : The method involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The outcome of this reaction is the formation of alkyl groups, which can be used as building blocks in organic synthesis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-[3-(dimethylamino)propoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7,14-15H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDUQZATZNZJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Dimethylamino)propoxy)phenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)
![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

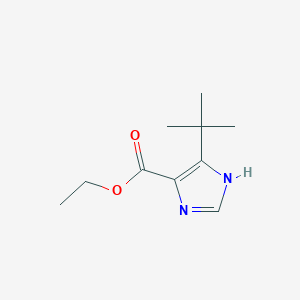
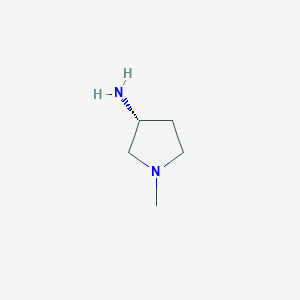
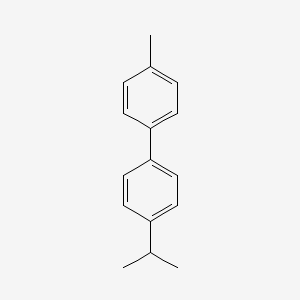


![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

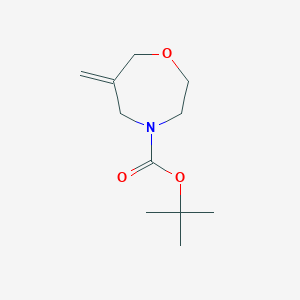
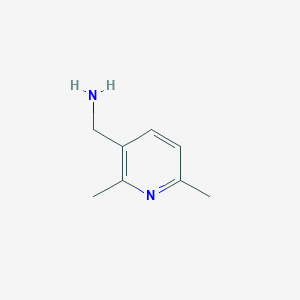
![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)
